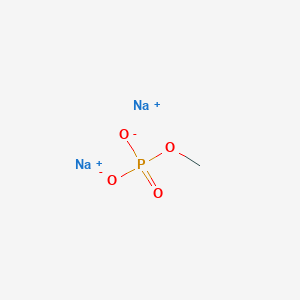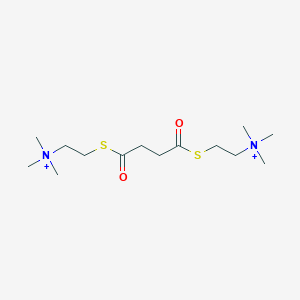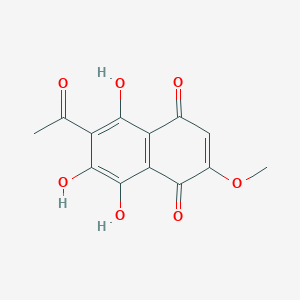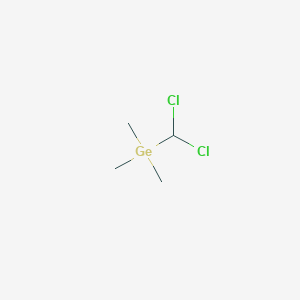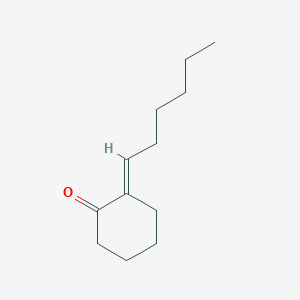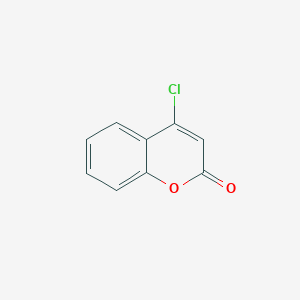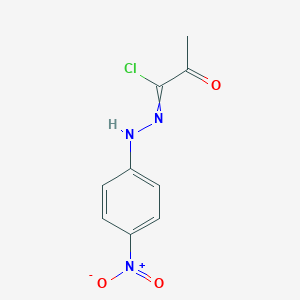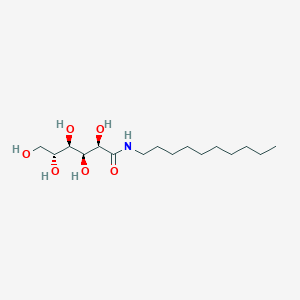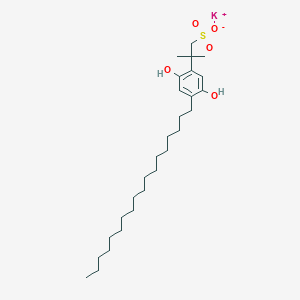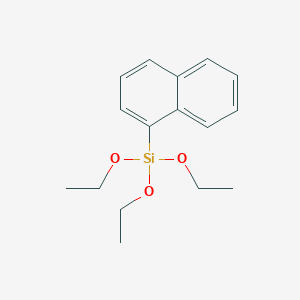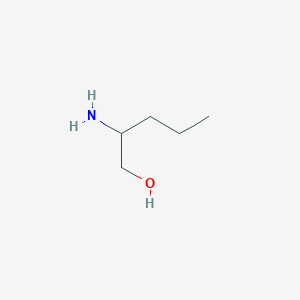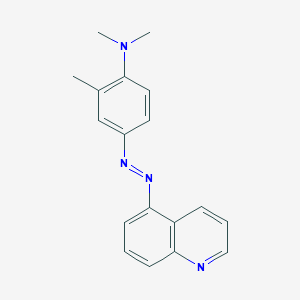
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline typically involves the diazotization of 4-(dimethylamino)-m-toluidine followed by coupling with quinoline. The reaction conditions generally include:
Diazotization: This step involves treating 4-(dimethylamino)-m-toluidine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling: The diazonium salt formed is then coupled with quinoline in an alkaline medium, often using sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc in acetic acid.
Substitution: Aluminum chloride as a catalyst in anhydrous conditions.
Major Products Formed
Oxidation: Cleavage products of the azo bond, often leading to quinoline derivatives and aromatic amines.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
作用机制
The mechanism of action of N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline involves its interaction with biological molecules through the azo group. The compound can undergo reduction in biological systems, leading to the formation of aromatic amines which can interact with various enzymes and receptors. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound or its reduction products can inhibit specific enzymes by binding to their active sites.
Receptor Binding: The aromatic structure allows it to bind to certain receptors, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)azobenzene: Similar in structure but lacks the quinoline ring.
Quinoline Yellow: Another azo dye with a different substitution pattern on the quinoline ring.
Methyl Red: A pH indicator with a similar azo linkage but different aromatic rings.
Uniqueness
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline is unique due to the presence of both the dimethylamino group and the quinoline ring, which confer specific chemical properties and biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
属性
CAS 编号 |
17400-68-9 |
|---|---|
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(9-10-18(13)22(2)3)20-21-17-8-4-7-16-15(17)6-5-11-19-16/h4-12H,1-3H3 |
InChI 键 |
ATJCDWKIYFOBCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


